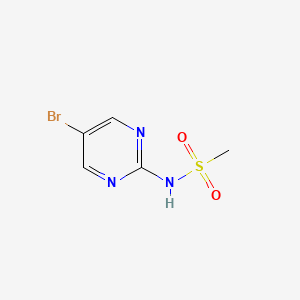

8-Bromo-5-methoxyquinolin-4-ol

説明

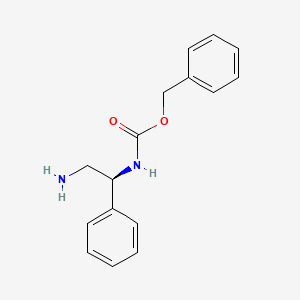

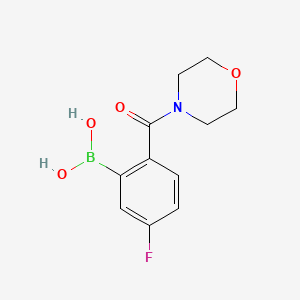

8-Bromo-5-methoxyquinolin-4-ol is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinoline compounds, like 8-Bromo-5-methoxyquinolin-4-ol, has been a subject of extensive research. Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach .Molecular Structure Analysis

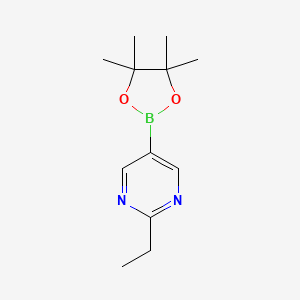

The molecular structure of 8-Bromo-5-methoxyquinolin-4-ol is characterized by the presence of a quinoline core, which is a heterocyclic aromatic compound. The bromine and methoxy groups are attached to the quinoline core .Chemical Reactions Analysis

The chemical reactions involving quinoline compounds are diverse and complex. They can involve various types of reactions such as redox processes, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-5-methoxyquinolin-4-ol include its molecular formula (C10H8BrNO2), molecular weight (254.08), and its use in research . More specific properties such as melting point, boiling point, density, and solubility were not found in the search results.科学的研究の応用

Synthesis and Chemical Transformations

Synthesis Using Bromoquinolines

8-Bromo-5-methoxyquinolin-4-ol is synthesized through a process involving the use of bromoquinolines. For example, brominated methoxyquinolines, a category that includes 8-Bromo-5-methoxyquinolin-4-ol, have been synthesized using various methods. These methods demonstrate the versatility of bromoquinolines in chemical syntheses and their potential as intermediates in the formation of complex organic compounds (Çakmak & Ökten, 2017).

Use in Drug Discovery Intermediates

In drug discovery, bromoquinolines, including structures similar to 8-Bromo-5-methoxyquinolin-4-ol, are used as key intermediates. Their synthesis and modification are crucial for the development of new pharmacological agents (Nishimura & Saitoh, 2016).

Role in Antibiotic Synthesis

Brominated quinolines are significant in the synthesis of antibiotics. Their halogenated structure, which includes compounds like 8-Bromo-5-methoxyquinolin-4-ol, plays a crucial role in antimicrobial drug discovery (Flagstad et al., 2014).

Applications in Material Science

- Corrosion Inhibition: Brominated hydroxyquinolines, including derivatives similar to 8-Bromo-5-methoxyquinolin-4-ol, have shown potential as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Douche et al., 2020).

Photolabile Protecting Groups

- Photolabile Protecting Group in Biochemistry: Brominated hydroxyquinolines, such as 8-Bromo-5-methoxyquinolin-4-ol, can serve as photolabile protecting groups for carboxylic acids. This application is significant in the field of biochemistry for controlling the release of biologically active compounds (Fedoryak & Dore, 2002).

特性

IUPAC Name |

8-bromo-5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLXPGUZHOYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677797 | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-methoxyquinolin-4-ol | |

CAS RN |

643069-40-3, 161405-28-3 | |

| Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。